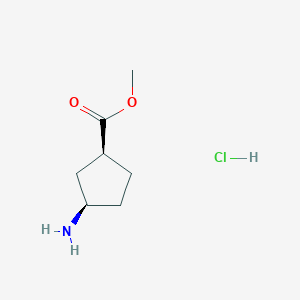
(S)-1,2-Dimethylpiperazine dihydrochloride
Vue d'ensemble
Description
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “(S)-1,2-Dimethylpiperazine” part of the name suggests that this particular compound is a type of piperazine with methyl groups (-CH3) attached to the 1 and 2 positions of the ring. The “dihydrochloride” indicates that there are two hydrochloride (HCl) groups associated with the molecule, likely making it a salt .
Molecular Structure Analysis
The molecular structure of piperazines is characterized by a six-membered ring with two nitrogen atoms. The presence of the methyl groups and the hydrochloride will influence the overall structure and properties of the molecule .Chemical Reactions Analysis
Piperazines can participate in various chemical reactions. For example, they can act as bases, reacting with acids to form salts. They can also undergo N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazines, for example, are generally soluble in water due to their polar nature .Applications De Recherche Scientifique
Molecular Structure and Properties
- Hydrogen Bonding and Basicity : A study on N,N′-dimethylpiperazine betaines, related to (S)-1,2-Dimethylpiperazine dihydrochloride, showed their reaction with hydrochloric acid and highlighted their crystal structure, which forms infinite chains through strong hydrogen bonds. This research contributes to understanding the molecular structure and hydrogen bonding characteristics of related compounds (Dega-Szafran et al., 2002).
Crystal and Molecular Structure Studies
- Model Compounds in Polymer Chemistry : Research on derivatives of dimethylpiperazine, like 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, provides insights into the molecular and crystal structure of these compounds. This has implications for understanding the structure of related polymers (Bassi & Scordamaglia, 1977).
Applications in Chemistry and Material Science
Copper(II) Acetate Complexes : A study on copper(II) acetate complexes with piperazine derivatives, including 1,4-dimethylpiperazine, explored their physico-chemical and spectroscopic properties. Such research is fundamental for applications in coordination chemistry (Manhas, Kaur, & Dhindsa, 1992).
Synthesis of Difluoroalkylated Compounds : The use of 1,4-dimethylpiperazine in the difluoroalkylative cyclization of certain compounds opens new avenues in drug discovery and development. This highlights its role in facilitating chemical reactions important for pharmaceutical applications (Ma et al., 2020).
Polyurethane Foam Production : The effectiveness of 1,4-dimethylpiperazine as a catalyst in producing polyether foam was evaluated, showing its potential as a delayed action catalyst in industrial applications (Samarappuli & Liyanage, 2018).
Pharmaceutical Research and Drug Development
- CCR1 Antagonists for Inflammatory Diseases : Derivatives of 1,4-dimethylpiperazine have been claimed as CCR1 antagonists in the treatment of inflammatory diseases, demonstrating the compound's relevance in medicinal chemistry (Norman, 2006).
Safety And Hazards
Orientations Futures
The future directions for research into a specific compound would depend on its potential applications. For example, if “(S)-1,2-Dimethylpiperazine dihydrochloride” shows promise in a particular area of medicine or industry, future research might focus on optimizing its synthesis, improving its efficacy, or exploring new applications .
Propriétés
IUPAC Name |
(2S)-1,2-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTROTPXJOUASG-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736070 | |
| Record name | (2S)-1,2-Dimethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Dimethylpiperazine dihydrochloride | |
CAS RN |
485841-50-7 | |
| Record name | (2S)-1,2-Dimethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)



![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)
![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)



![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)
